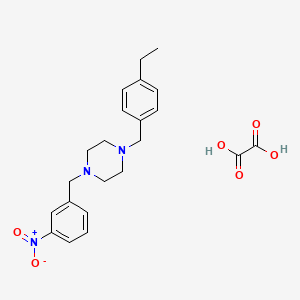
N-(4-acetylphenyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
N-(4-acetylphenyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, commonly known as 'APPA', is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APPA is a pyrazole derivative that has been synthesized using various methods, and its unique structure has made it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of APPA is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes and receptors in the body. For example, APPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are associated with inflammation. In addition, APPA has been found to bind to the cannabinoid receptor CB1, which is involved in pain perception and appetite regulation.
Biochemical and physiological effects:
The biochemical and physiological effects of APPA are still being studied, but it has been found to exhibit anti-inflammatory, anti-cancer, and analgesic activities. In addition, APPA has been found to inhibit the activity of acetylcholinesterase, an enzyme that is associated with the progression of Alzheimer's disease. These effects are thought to be due to the inhibition of certain enzymes and receptors in the body, as discussed above.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using APPA in lab experiments is its unique structure, which makes it a promising candidate for drug development. In addition, the synthesis of APPA has been achieved using various methods, which allows for flexibility in its use in different experiments. However, one limitation of using APPA in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in different experiments.
Zukünftige Richtungen
There are several future directions for further research on APPA. One direction is to further study its mechanism of action, which will provide a better understanding of its effects in different experiments. Another direction is to explore its potential applications in drug development, particularly for the treatment of inflammatory and neurodegenerative diseases. In addition, future research could focus on optimizing the synthesis method of APPA to improve its yield and purity. Finally, the potential side effects of APPA should also be studied in order to ensure its safety for use in humans.
Wissenschaftliche Forschungsanwendungen
APPA has been studied extensively for its potential applications in various fields. One of the major areas of interest is its application in drug development. APPA has been found to exhibit anti-inflammatory, anti-cancer, and analgesic activities, making it a promising candidate for the development of drugs for these conditions. In addition, APPA has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is associated with the progression of the disease.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-3-(4-fluorophenyl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2/c1-16(29)17-9-13-20(14-10-17)26-24(30)22-15-28(21-5-3-2-4-6-21)27-23(22)18-7-11-19(25)12-8-18/h2-15H,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNZHFHYGSEXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide](/img/structure/B3943785.png)



![3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3943798.png)

![4-chloro-2-{1-[(1-methyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3943820.png)

![2-(2-furoyl)-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B3943830.png)
![N-[(1-phenylcyclopentyl)methyl]-2-(1-piperidinyl)propanamide hydrochloride](/img/structure/B3943838.png)


